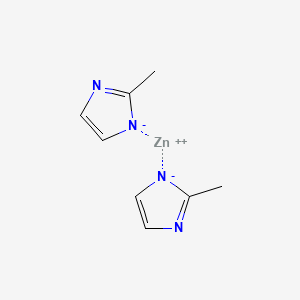
2-甲基咪唑锌盐
描述
2-Methylimidazole zinc salt, also known as ZIF-8, is a zinc imidazolium compound capable of forming metal-organic frameworks (MOFs) at 100 °C . It’s a product produced by BASF and has a molecular weight of 227.58 . Its extremely high surface area makes it ideal for use in catalysis, gas adsorption, and sensors .
Synthesis Analysis
ZIF-8 crystals were prepared by mixing 2-methylimidazole (Hmim) with various zinc salts for 1 hour, using a Hmim/Zn (+2) salt molar ratio of 8/1 . The resultant products were assigned to a sodalite-type structure, and both particle size and morphology were found to be dependent on the reactivity of the Zn (+2) salt .
Molecular Structure Analysis
The molecular formula of 2-Methylimidazole zinc salt is C8H10N4Zn . The crystal structure of the title compound, C4H6N2, has been determined using X-ray diffraction at 100 K .
Chemical Reactions Analysis
The growth of ZIF-8 on the surface of single-walled carbon nanotubes (SWCNTs) was demonstrated in a study . A molecularly ordered imidazole solvation layer was found to disperse SWCNTs and promote crystal growth on the sidewalls .
Physical And Chemical Properties Analysis
2-Methylimidazole zinc salt is a solid with a high surface area . It has an average mass of 227.601 Da and a monoisotopic mass of 226.019699 Da .
科学研究应用
CO2吸附:2-甲基咪唑锌盐用于合成沸石咪唑酯骨架(ZIF-L),由于其独特的垫状空腔和叶状晶体形态,该骨架表现出优异的CO2吸附性能 (Chen 等人,2013)。
钠离子电池:在储能领域,特别是钠离子电池中,源自2-甲基咪唑锌盐(ZIF-8)的微孔碳比介孔碳表现出更高的容量和更好的可逆性,使其成为阳极应用的有前途的材料 (Qu 等人,2014)。
电化学传感器:2-甲基咪唑锌盐有助于开发一种电化学传感器,用于检测抗坏血酸。沉积在用铂纳米粒子改性的玻碳电极上的ZIF-8膜增强了传感器的电导率和活性面积,从而改善了其电化学响应 (Ma、Zhang 和 Wang,2021)。
污染物吸附:源自2-甲基咪唑锌盐的沸石咪唑酯骨架ZIF-8可以有效吸附水中的邻苯二甲酸,证明了骨架与污染物之间有特定的有利相互作用 (Khan 等人,2015)。
金属离子萃取:由2-甲基咪唑锌盐和聚偏二氟乙烯合成的杂化膜在钯离子的萃取中表现出有希望的性能,萃取性能在不同条件下变化 (Tong 等人,2020)。
油水分离:源自2-甲基咪唑锌盐的ZIF-8颗粒表现出很强的疏水性,可用于高效油水分离,在清理溢油和去除水面的有机污染物方面显示出潜在应用 (Sann 等人,2018)。
肿瘤治疗:由锌离子和2-甲基咪唑盐构建的沸石咪唑酯骨架(ZIF-8)的独特特性被用于癌症治疗。它们作为药物和其他治疗剂的纳米载体,在肿瘤治疗中提供受控释放和协同效应 (Gao 等人,2019)。
作用机制
Target of Action
The primary target of 2-Methylimidazole zinc salt, also known as ZIF-8, is the formation of zeolitic imidazolate frameworks . These frameworks are constituted of metal ions and imidazolate anions . The structure of ZIF is analogous to that of silica-zeolites . ZIFs have high thermal stability .
Mode of Action
The mode of action of 2-Methylimidazole zinc salt involves the dispersion of zinc salt and 2-methylimidazole in an organic solvent to form a composite solution . This solution is then heated at a specific temperature . Under the influence of the solvent and heat, the 2-methylimidazole reacts with zinc ions, forming crystal nuclei of ZIF-8 . The formation of these crystals is dependent on the reactivity of the Zn (+2) salt .
Biochemical Pathways
The biochemical pathways involved in the action of 2-Methylimidazole zinc salt are primarily related to the formation of zeolitic imidazolate frameworks . These frameworks are used in a variety of applications, including sensors, photovoltaics, thermoelectrics, electrocatalysts, and electrical energy storage materials .
Pharmacokinetics
Its high thermal stability and the ability to form highly porous, electrically conductive composites suggest potential for bioavailability .
Result of Action
The result of the action of 2-Methylimidazole zinc salt is the formation of zeolitic imidazolate frameworks . These frameworks have high thermal stability and are used in a variety of applications . For example, the ZIF-8/SWCNT composite displayed semiconducting electrical behavior and an increase in sensor sensitivity toward ethanol vapors versus pristine SWCNTs .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, the formation of ZIF-8 crystals is dependent on the reactivity of the Zn (+2) salt . Moreover, the dispersion of zinc salt and 2-methylimidazole in an organic solvent is a crucial step in the formation of ZIF-8 . Therefore, the choice of solvent and the temperature at which the reaction takes place can significantly impact the formation of ZIF-8 .
安全和危害
未来方向
属性
IUPAC Name |
zinc;2-methylimidazol-3-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H5N2.Zn/c2*1-4-5-2-3-6-4;/h2*2-3H,1H3;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLKDEMTKSVIBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C[N-]1.CC1=NC=C[N-]1.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59061-53-9 | |
| Record name | 2-Methylimidazole zinc salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: ZIF-8 demonstrates selective gas adsorption capabilities. Studies have shown that the nitrogen atoms within the imidazole groups of ZIF-8 can interact with heavy rare earth elements (REEs) more strongly than non-REEs. [] This selectivity stems from the chemical interaction between the REEs and nitrogen atoms, involving the dissociation of water and the formation of REE-O bonds. [] This property makes ZIF-8 a promising material for applications like mining wastewater treatment and heavy REE recovery. [] Furthermore, research indicates that the interaction between ammonia and ZIF-8 is primarily physical, limited by steric hindrance due to the coordination mode of the imidazole ligands and the zinc atom. [] In contrast, ZIF-8 exhibits both physical and chemical adsorption of carbon dioxide. []
A: 2-Methylimidazole zinc salt (ZIF-8) is a metal-organic framework (MOF) synthesized using zinc nitrate hexahydrate and 2-methylimidazole as precursors. [] Structurally, ZIF-8 displays a rhombic dodecahedron morphology. [] Its large surface area and tunable pore structures are key characteristics influencing its applications. []
A: Research has demonstrated that microporous carbon derived from ZIF-8, with a pore size of approximately 0.5 nm, outperforms mesoporous carbon (CMK-3) with a larger pore size (around 4.0 nm) when used as an anode material in sodium-ion batteries. [] This superior performance is attributed to the microporous structure's ability to minimize irreversible capacity loss during the initial cycle, which is primarily caused by electrolyte decomposition. [] The micropores also enhance the reversibility of sodium ion storage in subsequent cycles, contributing to better overall battery performance. []
A: Yes, ZIF-8 can be combined with other materials to create composites with improved functionalities. For instance, researchers have successfully synthesized a novel photocatalyst by combining silver bromide (AgBr), silver chloride (AgCl), and ZIF-8. [] This AgBr/AgCl@ZIF-8 composite demonstrated superior photocatalytic degradation and antibacterial properties under visible light irradiation. []
A: ZIF-8 shows promise in addressing environmental challenges. One application lies in its ability to recover valuable elements from iron tailings, a significant mining waste product. [] A proposed three-stage process utilizes acid leaching, chemical precipitation, and ZIF-8 adsorption to selectively extract valuable elements like vanadium and molybdenum from these tailings. [] This highlights ZIF-8's potential contribution to sustainable resource management and waste recycling.
A: Yes, research suggests that incorporating ZIF-8 into a type-III porous liquid can significantly enhance its carbon dioxide capture capabilities. [] This finding highlights the potential of using ZIF-8 in developing advanced materials for carbon capture and storage technologies.
A: Computational methods like density functional theory (DFT) have been instrumental in elucidating the adsorption mechanisms of ZIF-8. [] These calculations provide insights into the interaction energies and binding preferences between ZIF-8 and target molecules, further guiding the design of ZIF-based materials for specific applications.
A: While ZIF-8 presents unique properties, other metal-organic frameworks (MOFs) like zinc-trimesic acid (ZnBTC) offer alternative options with potentially different adsorption behaviors and applications. [] The choice between ZIF-8 and alternatives depends on the specific requirements of the intended application, such as target molecule selectivity and operating conditions.
A: The choice of organic linker significantly influences the performance of MOFs. For example, ZnBTC with its trimesic acid linker exhibits a much higher ammonia intake compared to ZIF-8 with its 2-methylimidazole linker. [] This difference arises from the variations in their coordination modes and resulting steric hindrance, highlighting the importance of linker selection in MOF design. []
ANone: Various techniques are used to characterize ZIF-8. These include:
- X-ray diffraction (XRD) to determine crystal structure and phase purity. []
- Scanning electron microscopy (SEM) to analyze morphology and particle size. []
- UV-Vis diffuse reflectance spectroscopy (UV-DRS) to study optical properties and band gap. []
- X-ray photoelectron spectroscopy (XPS) to investigate elemental composition and chemical states. []
- Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and study bonding interactions. []
- Brunauer-Emmett-Teller (BET) surface area analysis to determine surface area and pore size distribution. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



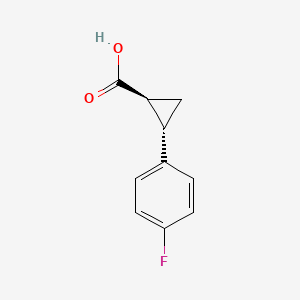
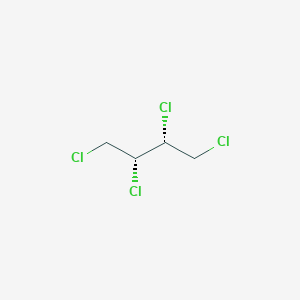
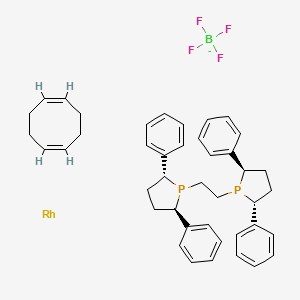
![(2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane](/img/structure/B3068464.png)


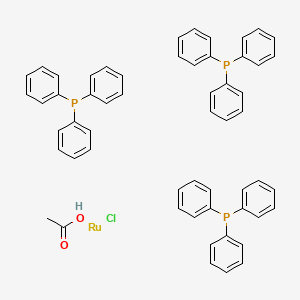
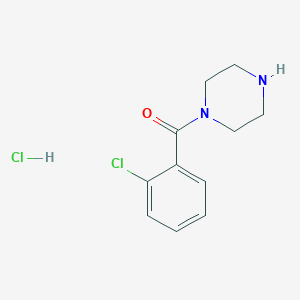
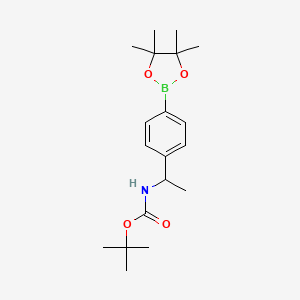

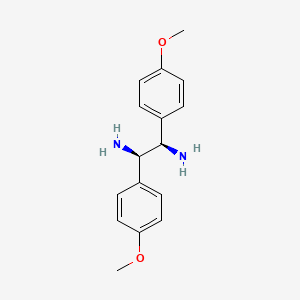
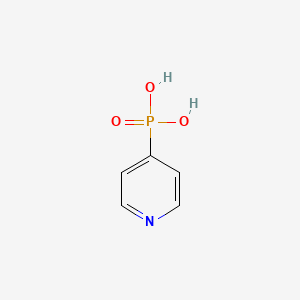
![1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one](/img/structure/B3068530.png)
![Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3068539.png)